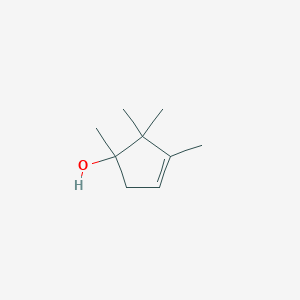
1,2,2,3-Tetramethylcyclopent-3-enol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3-Tetramethylcyclopent-3-enol is an organic compound with the molecular formula C₉H₁₆O It is a cyclopentene derivative with four methyl groups attached to the ring and a hydroxyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3-Tetramethylcyclopent-3-enol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,2,3,3-tetramethylbut-1-ene-3-ol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,3-Tetramethylcyclopent-3-enol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1,2,2,3-tetramethylcyclopentanone.
Reduction: Formation of 1,2,2,3-tetramethylcyclopentane.
Substitution: Formation of 1,2,2,3-tetramethylcyclopent-3-yl halides or amines.
Applications De Recherche Scientifique
1,2,2,3-Tetramethylcyclopent-3-enol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclopentene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 1,2,2,3-Tetramethylcyclopent-3-enol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,2,3-Tetramethylcyclopentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,2,2,3-Tetramethylcyclopentanone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
1,2,2,3-Tetramethylcyclopent-3-enol is unique due to its combination of a cyclopentene ring with four methyl groups and a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
74055-14-4 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
1,2,2,3-tetramethylcyclopent-3-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-5-6-9(4,10)8(7,2)3/h5,10H,6H2,1-4H3 |
Clé InChI |
ODKUFQPJLRUDGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C1(C)C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


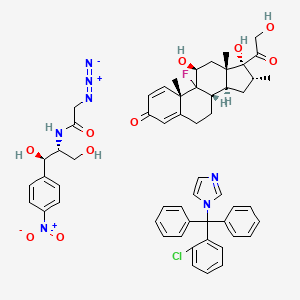
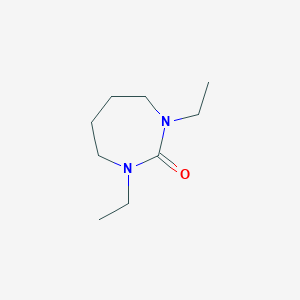
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)
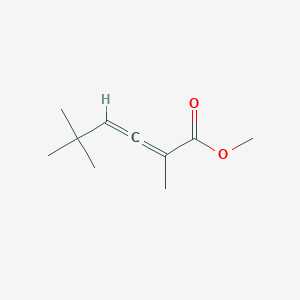
![Tetrahydroalstonate d'imidazole [French]](/img/structure/B14450064.png)
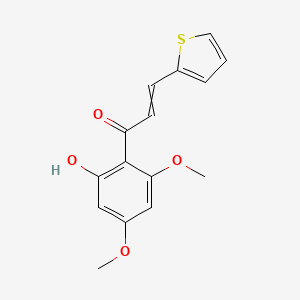
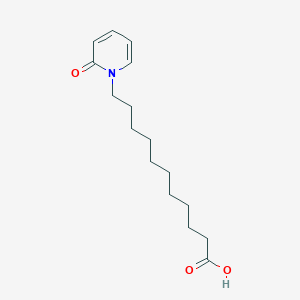

![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)

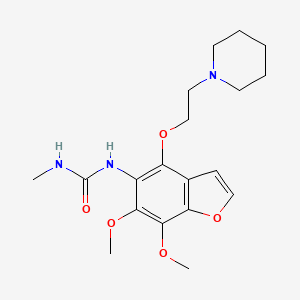

![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)
